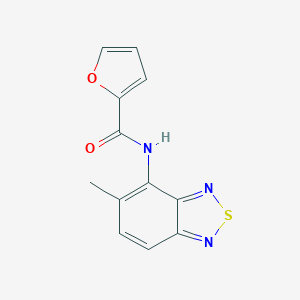
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide, also known as MBTF, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide has been studied for its potential applications in various fields, including neuroscience, cancer research, and materials science. In neuroscience, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide has been shown to modulate the activity of certain ion channels in the brain, which could have implications for the treatment of neurological disorders such as epilepsy and chronic pain. In cancer research, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide has been investigated for its ability to inhibit the growth of cancer cells, particularly in breast and lung cancer. In materials science, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide has been used as a building block for the synthesis of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide is not fully understood, but it is believed to involve the modulation of ion channels in cells. Specifically, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide has been shown to bind to and inhibit the activity of certain potassium channels, leading to changes in cellular excitability and signaling.
Biochemical and Physiological Effects:
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide has been shown to have a range of biochemical and physiological effects, depending on the specific application and experimental conditions. In neuroscience, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide has been shown to reduce the firing rate of neurons and decrease the release of certain neurotransmitters. In cancer research, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. In materials science, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide has been used as a building block for the synthesis of materials with unique optical and electronic properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide is its versatility, as it can be used in a range of applications and synthesized using relatively simple methods. However, one limitation is its potential toxicity, as it has been shown to be cytotoxic at high concentrations. Additionally, the mechanism of action of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide is not fully understood, which could complicate its use in certain experiments.
Orientations Futures
There are several potential future directions for research on N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide. In neuroscience, further studies could investigate the specific ion channels targeted by N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide and their potential therapeutic applications. In cancer research, studies could focus on optimizing the efficacy and specificity of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide as an anticancer agent. In materials science, research could explore the synthesis of novel materials using N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide as a building block, with potential applications in electronics and photonics. Overall, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide represents a promising area of research with potential applications in a range of fields.
Méthodes De Synthèse
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide can be synthesized through a multistep process involving the reaction of 5-methyl-2-amino-1,3-benzothiazole with furan-2-carboxylic acid chloride. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Propriétés
Formule moléculaire |
C12H9N3O2S |
|---|---|
Poids moléculaire |
259.29 g/mol |
Nom IUPAC |
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)furan-2-carboxamide |
InChI |
InChI=1S/C12H9N3O2S/c1-7-4-5-8-11(15-18-14-8)10(7)13-12(16)9-3-2-6-17-9/h2-6H,1H3,(H,13,16) |
Clé InChI |
JJSLOBVOOBHEMR-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC=CO3 |
SMILES canonique |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B246178.png)
![1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B246179.png)
![1,4-Bis[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B246183.png)





![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B246196.png)
![2-fluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B246201.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B246202.png)
![N-{4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]phenyl}acetamide](/img/structure/B246208.png)
![5-[(3-Chlorophenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B246210.png)
